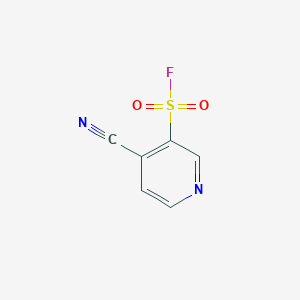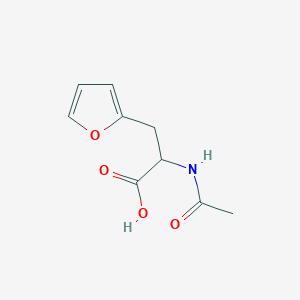![molecular formula C9H19NO4 B13507223 Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be synthesized through the esterification reaction of 3-[2-(2-aminoethoxy)ethoxy]propanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-[2-(2-aminoethoxy)ethoxy]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate has several applications in scientific research:
作用机制
The mechanism by which Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with various enzymes and receptors in biological systems . The aminoethoxy groups may also play a role in binding to specific sites on proteins or other biomolecules .
相似化合物的比较
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propanoate: Similar structure but lacks the aminoethoxy groups, making it less versatile in biological applications.
The presence of the aminoethoxy groups in this compound makes it unique and potentially more useful in applications requiring specific interactions with biological molecules .
属性
分子式 |
C9H19NO4 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C9H19NO4/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h2-8,10H2,1H3 |
InChI 键 |
MXNIAUZAXARZOV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)



![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)


![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)




